molecular formula C18H17F3N4O2 B8766420 N-[6-(4-Cyanobutyl)-3-pyridazinyl]-3-(trifluoromethoxy)benzeneacetamide

N-[6-(4-Cyanobutyl)-3-pyridazinyl]-3-(trifluoromethoxy)benzeneacetamide

Cat. No. B8766420
M. Wt: 378.3 g/mol
InChI Key: AJVFQHIWZYOJHK-UHFFFAOYSA-N
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Patent
US08865718B2

Procedure details

4-Cyanobutylzinc bromide solution (3.0 equiv., 0.50 mol, 1.0 L) was charged into an argon gas purged 5000 mL 3 neck round bottom flask. Argon(g) purge for 5 minutes followed by the addition of 1117 (1.0 equiv., 0.167 mol, 55.3 g) and NiCl2(dppp) (0.15 equiv., 0.0251 mol, 13.6 g) under a blanket of argon(g). The reaction usually goes to completion after 4 hours (TLC: 1:1 hexanes-ethyl acetate). EtOAc (15 vol., 832 mL) added to deep red solution. Water (15 vol., 832 mL) was added, thick slurry formed. 1N HCl added until slurry breaks to pale blue layer (˜6 vol., 333 mL). Transferred to separatory funnel and organic layer was washed with 1N HCl (2×500 mL), dried (MgSO4) and concentrated by rotary evaporation (bath≦30° C.) to a solid reddish oil. Oil dissolved in dichloromethane (15 vol., 832 mL), silica gel (100 g) was slurried into red solution, this was concentrated by rotary evaporation (bath≦30° C.) to a solid reddish powder. Loaded onto a bed of silica gel (5 cm×11 cm), flushed with 25% hexanes in ethyl acetate (3 L), combined organics concentrated by rotary evaporation (bath≦30° C.). Dried under high vacuum to a constant weight to afford N-(6-(4-cyanobutyl)pyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide 1118: yield of 58.2 g (92%). 1H NMR (300 MHz, DMSO-d6) δ 11.41 (s, 1H), 8.28 (d, J=9.2 Hz, 1H), 7.65 (d, J=9.2 Hz, 1H), 7.52-7.27 (m, 4H), 3.89 (s, 2H), 2.92 (t, J=7.5 Hz, 2H), 2.56 (t, J=7.0 Hz, 2H), 1.80 (m, 2H), 1.61 (m, 2H).
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
55.3 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
832 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
832 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br-].[C:2]([CH2:4][CH2:5][CH2:6][CH2:7][Zn+])#[N:3].Cl[C:10]1[N:15]=[N:14][C:13]([NH:16][C:17](=[O:30])[CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([O:25][C:26]([F:29])([F:28])[F:27])[CH:20]=2)=[CH:12][CH:11]=1.CCOC(C)=O.Cl>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.O>[C:2]([CH2:4][CH2:5][CH2:6][CH2:7][C:10]1[N:15]=[N:14][C:13]([NH:16][C:17](=[O:30])[CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([O:25][C:26]([F:29])([F:27])[F:28])[CH:20]=2)=[CH:12][CH:11]=1)#[N:3] |f:0.1,^1:40,56|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
[Br-].C(#N)CCCC[Zn+]
Step Two
Name
Quantity
55.3 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)NC(CC1=CC(=CC=C1)OC(F)(F)F)=O
Name
Quantity
13.6 g
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Three
Name
Quantity
832 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
832 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged 5000 mL 3 neck round bottom flask
CUSTOM
Type
CUSTOM
Details
Argon(g) purge for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
thick slurry formed
WASH
Type
WASH
Details
Transferred to separatory funnel and organic layer was washed with 1N HCl (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation (bath≦30° C.) to a solid reddish oil
DISSOLUTION
Type
DISSOLUTION
Details
Oil dissolved in dichloromethane (15 vol., 832 mL)
CONCENTRATION
Type
CONCENTRATION
Details
this was concentrated by rotary evaporation (bath≦30° C.) to a solid reddish powder
CUSTOM
Type
CUSTOM
Details
flushed with 25% hexanes in ethyl acetate (3 L)
CONCENTRATION
Type
CONCENTRATION
Details
combined organics concentrated by rotary evaporation (bath≦30° C.)
CUSTOM
Type
CUSTOM
Details
Dried under high vacuum to a constant weight

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)CCCCC1=CC=C(N=N1)NC(CC1=CC(=CC=C1)OC(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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